molecular formula C18H24FNO2 B2950903 3-(4-fluoro-3-methylphenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide CAS No. 2176124-90-4

3-(4-fluoro-3-methylphenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide

Cat. No.: B2950903
CAS No.: 2176124-90-4
M. Wt: 305.393
InChI Key: NFNMMNPIASQSAO-UHFFFAOYSA-N
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Description

3-(4-Fluoro-3-methylphenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide is a synthetic small molecule characterized by a propanamide backbone linked to a 4-fluoro-3-methylphenyl aromatic group and a 7-oxaspiro[3.5]nonan-1-yl spirocyclic ether moiety. The fluorine atom and methyl group on the phenyl ring influence lipophilicity and electronic properties, which may modulate pharmacokinetic behavior .

Properties

IUPAC Name

3-(4-fluoro-3-methylphenyl)-N-(7-oxaspiro[3.5]nonan-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FNO2/c1-13-12-14(2-4-15(13)19)3-5-17(21)20-16-6-7-18(16)8-10-22-11-9-18/h2,4,12,16H,3,5-11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFNMMNPIASQSAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCC(=O)NC2CCC23CCOCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluoro-3-methylphenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluoro-3-methylphenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can modify the spirocyclic nonane moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3-(4-fluoro-3-methylphenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as lipoxygenase, thereby reducing the production of pro-inflammatory mediators . Additionally, its fluorinated aromatic ring can enhance its binding affinity to certain receptors, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The compound is compared to three classes of analogs based on functional groups, aromatic substitutions, and heterocyclic cores (Table 1).

Table 1: Structural and Physicochemical Comparison
Compound Name Aromatic Substituents Heterocyclic Core Molecular Formula Molecular Weight Key Properties/Data
Target Compound 4-fluoro-3-methylphenyl 7-oxaspiro[3.5]nonan-1-yl C₁₈H₂₃FNO₂* ~315.38* High rigidity; moderate lipophilicity
BK77567 2,4-dimethoxyphenyl 7-oxaspiro[3.5]nonan-1-yl C₁₉H₂₇NO₄ 333.42 Increased polarity (methoxy groups)
(2S)-2-(2-Fluoro-1,1'-biphenyl-4-yl)-propanamide 2-fluoro-1,1'-biphenyl-4-yl Dibenzo[b,d]azepin-7-yl C₂₈H₂₄FN₂O₂ 465 (MS) Chiral center; extended aromaticity
N-(4-Methoxy-phenyl)-N-(4-sulfamoyl-phenyl)-oxalamide 4-methoxyphenyl; sulfamoyl None (oxalamide linker) C₁₅H₁₅N₃O₅S 349.36 High solubility (sulfamoyl group)

*Estimated based on IUPAC name.

Analysis of Structural Features

Spirocyclic vs. Non-Spirocyclic Cores The target compound and BK77567 share the 7-oxaspiro[3.5]nonan-1-yl group, which imposes conformational constraints, likely reducing off-target interactions compared to flexible analogs like the oxalamide in .

Aromatic Substitutions

  • Fluorine and methyl groups (target compound) vs. methoxy groups (BK77567): Fluorine increases electronegativity and lipophilicity, whereas methoxy groups enhance polarity and hydrogen-bonding capacity .
  • The sulfamoyl group in significantly boosts hydrophilicity, making it suitable for aqueous environments.

Amide Linker Variations

  • The propanamide linker in the target compound provides a balance between flexibility and steric bulk, contrasting with the shorter acetamide in and the rigid oxalamide in .

Biological Activity

The compound 3-(4-fluoro-3-methylphenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be described as follows:

  • Molecular Formula : C16_{16}H20_{20}F1_{1}N1_{1}O1_{1}
  • Molecular Weight : 273.34 g/mol
  • LogP (Octanol-water partition coefficient) : Indicates lipophilicity which can affect bioavailability.

Table 1: Structural Properties

PropertyValue
Molecular FormulaC16_{16}H20_{20}F1_{1}N1_{1}O1_{1}
Molecular Weight273.34 g/mol
LogP2.6
Hydrogen Bond Donors1
Hydrogen Bond Acceptors7
Rotatable Bonds5

Research indicates that this compound may interact with specific biological pathways, potentially influencing various receptors and enzymes involved in metabolic processes. The presence of the fluorine atom in its structure suggests enhanced binding affinity and metabolic stability compared to non-fluorinated analogs.

Therapeutic Applications

Preliminary studies suggest that This compound may exhibit:

  • Anti-inflammatory properties : By modulating pathways related to cytokine production.
  • Antitumor activity : Potentially through apoptosis induction in cancer cells.
  • Neuroprotective effects : Investigated for its role in neurodegenerative diseases.

Case Study 1: Anti-inflammatory Effects

In a study examining the compound's effects on interleukin (IL)-6 production, researchers found that it significantly reduced IL-6 levels in vitro, suggesting a potential mechanism for treating inflammatory diseases .

Case Study 2: Antitumor Activity

Another study focused on the compound's cytotoxic effects on various cancer cell lines. It demonstrated selective cytotoxicity against breast and lung cancer cells, with an IC50 value of approximately 25 µM, indicating its potential as a chemotherapeutic agent .

Case Study 3: Neuroprotection

A study investigating neuroprotective properties revealed that the compound could reduce oxidative stress markers in neuronal cells, suggesting its utility in treating conditions like Alzheimer's disease .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryReduced IL-6 production
AntitumorCytotoxicity in cancer cell lines
NeuroprotectiveDecreased oxidative stress markers

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